molecular formula C12H16O B1633063 5,8-dimethyl-1,2,3,4-tetrahydronaphthalen-1-ol

5,8-dimethyl-1,2,3,4-tetrahydronaphthalen-1-ol

Cat. No.: B1633063
M. Wt: 176.25 g/mol
InChI Key: YTWYQUANGMDUBK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5,8-dimethyl-1,2,3,4-tetrahydronaphthalen-1-ol is an organic compound belonging to the class of naphthalenes It is characterized by the presence of two methyl groups at positions 5 and 8, and a hydroxyl group at position 1 on the tetrahydronaphthalene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5,8-dimethyl-1,2,3,4-tetrahydronaphthalen-1-ol typically involves the hydrogenation of 5,8-dimethyl-1-naphthol. The process can be carried out using a hydrogenation catalyst such as palladium on carbon (Pd/C) under hydrogen gas at elevated pressures and temperatures. The reaction conditions are crucial to ensure complete hydrogenation of the naphthalene ring to form the tetrahydronaphthalene derivative.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale hydrogenation reactors equipped with efficient catalysts and hydrogen gas supply systems. The process parameters, such as temperature, pressure, and catalyst concentration, are optimized to achieve high yields and purity of the desired product.

Chemical Reactions Analysis

Types of Reactions

5,8-dimethyl-1,2,3,4-tetrahydronaphthalen-1-ol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form the corresponding ketone or aldehyde.

    Reduction: The compound can be further reduced to form fully saturated derivatives.

    Substitution: Electrophilic substitution reactions can occur at the aromatic ring positions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Catalytic hydrogenation using Pd/C or other hydrogenation catalysts.

    Substitution: Electrophilic reagents such as halogens (e.g., bromine) or nitrating agents (e.g., nitric acid).

Major Products Formed

    Oxidation: Formation of 5,8-dimethyl-1,2,3,4-tetrahydro-1-naphthone.

    Reduction: Formation of fully saturated 5,8-dimethyl-1,2,3,4-tetrahydronaphthalene.

    Substitution: Formation of halogenated or nitrated derivatives.

Scientific Research Applications

5,8-dimethyl-1,2,3,4-tetrahydronaphthalen-1-ol has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Studied for its potential biological activities and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 5,8-dimethyl-1,2,3,4-tetrahydronaphthalen-1-ol involves its interaction with specific molecular targets. The hydroxyl group can form hydrogen bonds with biological macromolecules, influencing their structure and function. The compound may also undergo metabolic transformations, leading to the formation of active metabolites that exert biological effects.

Comparison with Similar Compounds

Similar Compounds

    1-Naphthol: Differing by the absence of the tetrahydro ring and methyl groups.

    2-Naphthol: Similar to 1-naphthol but with the hydroxyl group at a different position.

    Tetralin: Lacks the hydroxyl group but shares the tetrahydronaphthalene structure.

Uniqueness

5,8-dimethyl-1,2,3,4-tetrahydronaphthalen-1-ol is unique due to the presence of both the hydroxyl group and the methyl groups, which confer distinct chemical and biological properties compared to its analogs.

Properties

IUPAC Name

5,8-dimethyl-1,2,3,4-tetrahydronaphthalen-1-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16O/c1-8-6-7-9(2)12-10(8)4-3-5-11(12)13/h6-7,11,13H,3-5H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YTWYQUANGMDUBK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2CCCC(C2=C(C=C1)C)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

176.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.